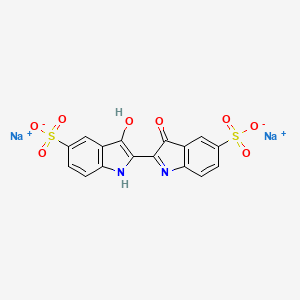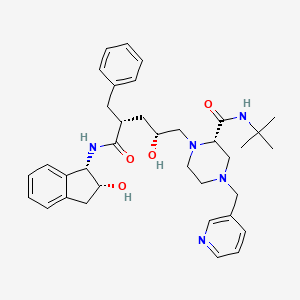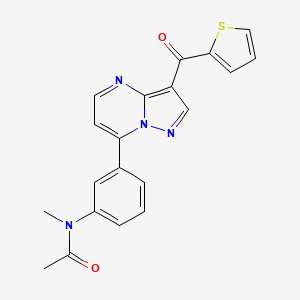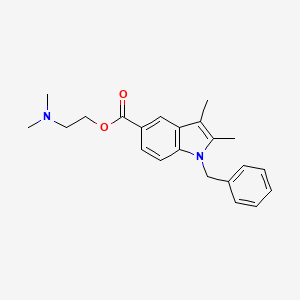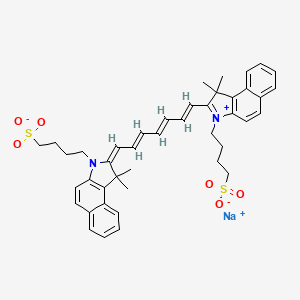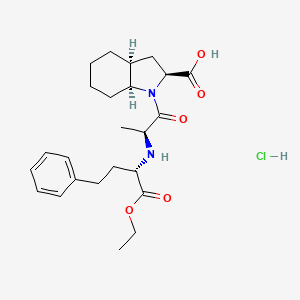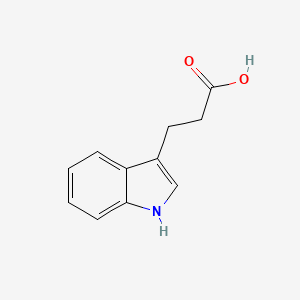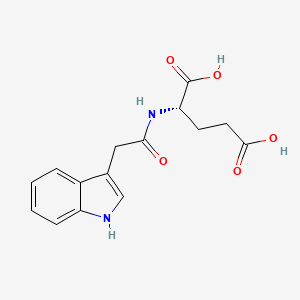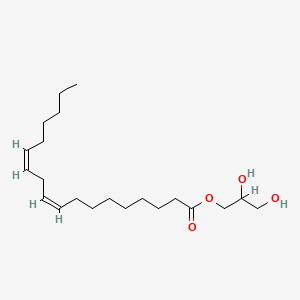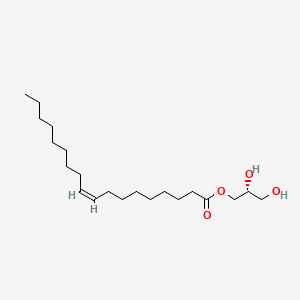![molecular formula C30H50O2 B1671956 (3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 35963-37-2](/img/structure/B1671956.png)
(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Vue d'ensemble
Description
L’Inotodiol est un composé triterpénoïde de type lanostane isolé du champignon Chaga (Inonotus obliquus). Il est connu pour ses puissantes propriétés anti-inflammatoires, antioxydantes et anticancéreuses . Le composé a suscité un intérêt considérable dans l’industrie pharmaceutique en raison de ses applications thérapeutiques potentielles.
Applications De Recherche Scientifique
Inotodiol has a wide range of scientific research applications, including:
Mécanisme D'action
L’Inotodiol exerce ses effets par l’intermédiaire de diverses cibles et voies moléculaires. Le composé est connu pour inhiber l’activité de certaines enzymes et protéines impliquées dans l’inflammation et la progression du cancer. Il module également la réponse immunitaire en régulant la production de cytokines pro-inflammatoires . Le mécanisme d’action exact implique l’interaction de l’Inotodiol avec des cibles moléculaires spécifiques, conduisant à l’inhibition de la prolifération cellulaire et à l’induction de l’apoptose .
Analyse Biochimique
Biochemical Properties
The difference in the hydroxyl group at C-22 of Inotodiol has shown the distinctive physicochemical properties of Inotodiol compared with cholesterol and lanosterol . This difference in the hydroxyl group at C-22 of Inotodiol has shown the distinctive physicochemical properties of Inotodiol compared with cholesterol and lanosterol .
Cellular Effects
Inotodiol has been reported to have anti-cancer activity . It has been found to act on various cancer cells such as those of the Michigan cancer foundation-7 breast adenocarcinoma cell line and the P388 and L1210 leukemia cell lines .
Molecular Mechanism
It is known that Inotodiol exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Inotodiol exhibits a melting point (192.06 C) much higher than lanosterol and cholesterol . The solubility of Inotodiol in organic solvents is notably lower than those of the other two sterols .
Dosage Effects in Animal Models
The pharmacokinetic analysis of Inotodiol microemulsion in oral administration of 4.5 mg/kg exhibited AUC0–24h = 341.81 (ng h/mL), and Cmax = 88.05 (ng/mL) . Notably, when the dose increased from 4.5 to 8.0 mg/kg, the bioavailability of Inotodiol decreased from 41.32% to 33.28% .
Metabolic Pathways
It is known that Inotodiol interacts with various enzymes and cofactors .
Transport and Distribution
It is known that Inotodiol interacts with various transporters and binding proteins .
Subcellular Localization
It is known that Inotodiol may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’Inotodiol est principalement extrait du champignon Chaga. Le processus d’extraction implique l’optimisation du solvant utilisé pour l’extraction et la purification afin d’obtenir une pureté élevée. Une nouvelle méthode développée pour produire de l’Inotodiol de haute pureté implique l’utilisation de solvants spécifiques et de techniques de purification, ce qui donne une pureté supérieure à 97 % et un rendement de purification de 33,6 % .
Méthodes de production industrielle
La production industrielle d’Inotodiol est encore difficile en raison de son processus d’extraction complexe. Cependant, les progrès récents ont conduit au développement de méthodes efficaces pour la production de masse. Une de ces méthodes implique l’utilisation de systèmes de délivrance à base de tensioactifs non ioniques pour améliorer la biodisponibilité de l’Inotodiol .
Analyse Des Réactions Chimiques
Types de réactions
L’Inotodiol subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d’améliorer son activité biologique.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l’Inotodiol comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les transformations chimiques souhaitées.
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant l’Inotodiol comprennent divers dérivés ayant des activités biologiques améliorées. Ces dérivés sont souvent utilisés dans des recherches scientifiques ultérieures pour explorer leurs applications thérapeutiques potentielles.
Applications de la recherche scientifique
L’Inotodiol a une large gamme d’applications de recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
L’Inotodiol est unique par rapport aux autres composés similaires en raison de sa structure chimique et de ses activités biologiques distinctes. Parmi les composés similaires, on peut citer :
Lanostérol : Un précurseur de l’Inotodiol ayant des propriétés physicochimiques différentes.
Cholestérol : Un autre stérol ayant des fonctions biologiques distinctes et des points de fusion plus bas que l’Inotodiol.
L’unicité de l’Inotodiol réside dans son groupe hydroxyle spécifique en C-22, qui contribue à ses propriétés physicochimiques distinctives et à ses activités biologiques améliorées .
Propriétés
Numéro CAS |
35963-37-2 |
|---|---|
Formule moléculaire |
C30H50O2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
(3S,5R,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O2/c1-19(2)9-11-24(31)20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h9,20-21,24-26,31-32H,10-18H2,1-8H3/t20-,21+,24+,25-,26-,28+,29+,30-/m0/s1 |
Clé InChI |
KKWJCGCIAHLFNE-KFPHZHIMSA-N |
SMILES |
CC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(CC=C(C)C)O |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H](CC=C(C)C)O |
SMILES canonique |
CC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(CC=C(C)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Inotodiol; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Inotodiol exerts its effects through various mechanisms depending on the cell type and context.
ANone:
- Molecular formula: C30H50O2 [, , , ]
- Molecular weight: 442.72 g/mol [, , ]
- Spectroscopic data: The structure of inotodiol has been elucidated using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR, 13C NMR, DEPT, HSQC, HMBC, HHCOSY, and NOESY have been used to determine the connectivity and stereochemistry of inotodiol. [, , , , ]
- Mass spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) has been employed to determine the molecular weight and formula of inotodiol. []
A: While the research provided does not extensively discuss the material compatibility and stability of inotodiol in various material matrices, it highlights its low solubility in water and some organic solvents, impacting its bioavailability. [] Further research is needed to fully understand its stability under different conditions and in diverse material formulations.
ANone: The provided research focuses on the biological activities of inotodiol and does not indicate any inherent catalytic properties or applications in chemical reactions.
ANone: The research provided does not mention any specific computational chemistry studies or QSAR models developed for inotodiol. This area presents a potential avenue for future research to further explore its structure-activity relationship and optimize its therapeutic potential.
A: While a comprehensive SAR study is not available in the provided research, some insights can be gleaned from studies comparing inotodiol's activity to other triterpenoids from Inonotus obliquus. For example, inotodiol and trametenolic acid, both isolated from I. obliquus, showed stronger cytotoxicity against cancer cell lines compared to lanosterol. [, ] This suggests that the presence and position of hydroxyl groups on the lanostane skeleton may play a crucial role in their anticancer activity. More detailed investigations are needed to fully elucidate the SAR of inotodiol and develop analogs with improved potency and selectivity.
A: The research highlights the challenge of inotodiol's low solubility in water and some organic solvents, limiting its bioavailability for therapeutic applications. [] To overcome this, a nonionic surfactant-based microemulsion delivery system was developed using Tween-80 to encapsulate inotodiol, improving its bioavailability after oral administration in mice. [] This demonstrates the potential of using formulation strategies like microemulsions to enhance the delivery and efficacy of inotodiol. Further research is necessary to explore other formulation approaches and assess the long-term stability of inotodiol under various storage conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


